4-Fluoro-3-[[2-(oxan-4-yl)acetyl]amino]benzoic acid
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Overview
Description
4-Fluoro-3-[[2-(oxan-4-yl)acetyl]amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the fourth position and an oxan-4-yl group attached to the acetylamino moiety at the third position of the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-[[2-(oxan-4-yl)acetyl]amino]benzoic acid can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzoic acid.
Formation of Intermediate: The 4-fluorobenzoic acid is reacted with oxan-4-yl acetic acid under appropriate conditions to form an intermediate compound.
Acetylation: The intermediate compound is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-[[2-(oxan-4-yl)acetyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-Fluoro-3-[[2-(oxan-4-yl)acetyl]amino]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-[[2-(oxan-4-yl)acetyl]amino]benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The oxan-4-yl group contributes to the compound’s stability and solubility. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: Lacks the oxan-4-yl and acetylamino groups.
3-Fluorobenzoic acid: Fluorine atom is at the third position instead of the fourth.
2-Fluorobenzoic acid: Fluorine atom is at the second position.
Uniqueness
4-Fluoro-3-[[2-(oxan-4-yl)acetyl]amino]benzoic acid is unique due to the presence of both the fluorine atom and the oxan-4-yl acetylamino moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-fluoro-3-[[2-(oxan-4-yl)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c15-11-2-1-10(14(18)19)8-12(11)16-13(17)7-9-3-5-20-6-4-9/h1-2,8-9H,3-7H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKOGOFAEOAZSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(=O)NC2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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